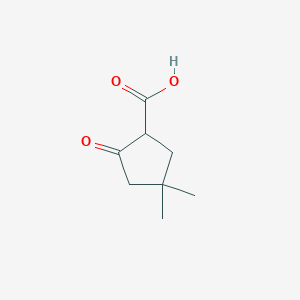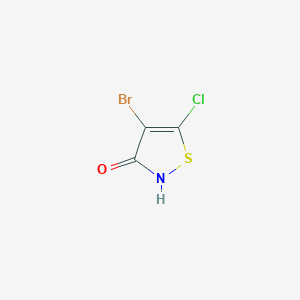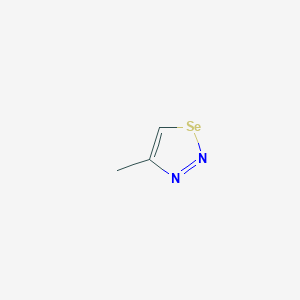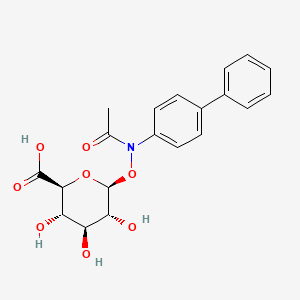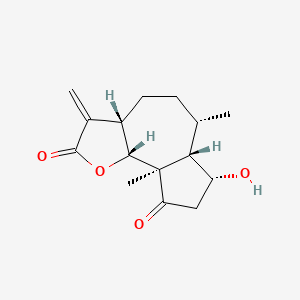
Bipinnatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bipinnatin is a diterpene compound isolated from the bipinnate sea plume, Antillogorgia bipinnata, a sea fan found in the eastern Caribbean Sea . It is one of the structurally simplest furanocembrenolides and is speculated to be a biosynthetic precursor to a wide array of cembrenolides along with its dehydroxylated analog, rubifolide .
Méthodes De Préparation
The total synthesis of bipinnatin J has been achieved through a concise route that features the use of a silver ion-promoted S(N)1-type gamma-alkylation of a siloxyfuran and a diastereoselective chromium (II)-mediated macrocyclization . The synthesis involves several key steps:
Gamma-alkylation: A silver ion-promoted S(N)1-type gamma-alkylation of a siloxyfuran.
Macrocyclization: A diastereoselective chromium (II)-mediated macrocyclization to form the macrocyclic structure of this compound J.
Analyse Des Réactions Chimiques
Bipinnatin undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
Bipinnatin exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors. It forms a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor . This inhibition is achieved through a bimolecular reaction that selectively inhibits one of the two acetylcholine-binding sites on the receptor .
Comparaison Avec Des Composés Similaires
Bipinnatin is part of a family of naturally occurring marine neurotoxins known as the lophotoxins. Similar compounds include:
Lophotoxin: Another marine neurotoxin that irreversibly inhibits nicotinic acetylcholine receptors.
This compound B: A structurally related compound with similar neurotoxic properties.
Pinnatin A: A compound with a contracted, 12-membered ring framework, compared to the 14-membered ring of this compound.
This compound’s uniqueness lies in its simpler structure and its role as a biosynthetic precursor to a wide array of cembrenolides .
Propriétés
Numéro CAS |
33649-13-7 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(3aS,6S,6aS,7R,9aR,9bR)-7-hydroxy-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H20O4/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)11(17)6-10(16)12(7)15/h7,9-10,12-13,16H,2,4-6H2,1,3H3/t7-,9-,10+,12+,13+,15+/m0/s1 |
Clé InChI |
WFMZXKFPRCNRAW-ICJWCHSRSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1[C@@H](CC3=O)O)C)OC(=O)C2=C |
SMILES canonique |
CC1CCC2C(C3(C1C(CC3=O)O)C)OC(=O)C2=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


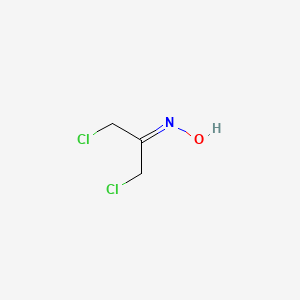
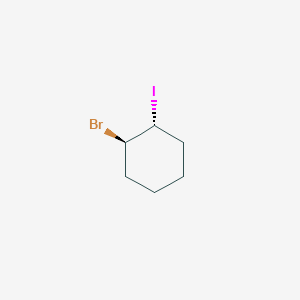
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)

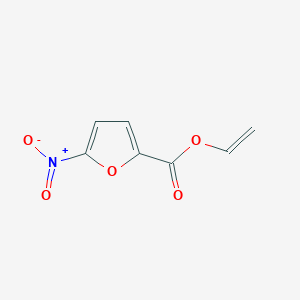
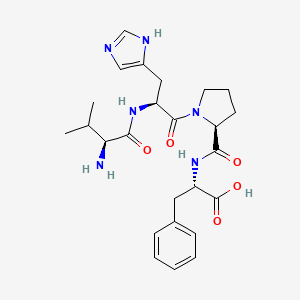
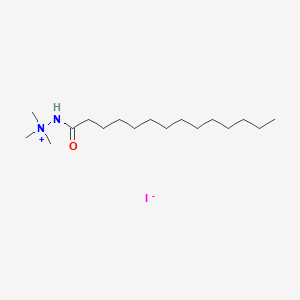
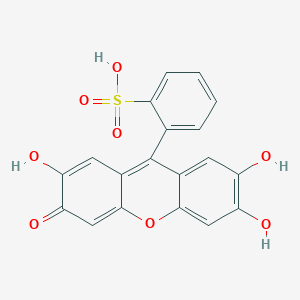

![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
